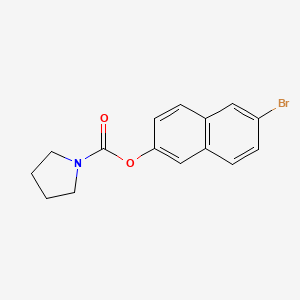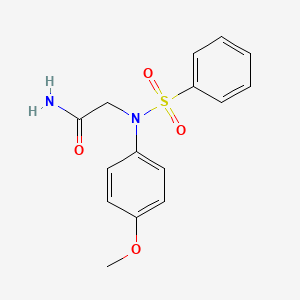
N-(2-furylmethyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4-phenylbutanamide, also known as FUBPAM, is a synthetic compound that belongs to the class of amides. It is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. FUBPAM has attracted attention from researchers due to its potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, diabetes, and obesity.
Wirkmechanismus
N-(2-furylmethyl)-4-phenylbutanamide activates PPARα by binding to its ligand-binding domain and inducing a conformational change that allows the receptor to heterodimerize with the retinoid X receptor (RXR). The PPARα-RXR complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to their transcriptional activation. The target genes include those involved in fatty acid oxidation, triglyceride clearance, glucose uptake, and anti-inflammatory and antioxidant responses.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-phenylbutanamide has been shown to have a number of biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation, leading to increased energy expenditure and reduced lipid accumulation in the liver and adipose tissue. It also increases the expression of genes involved in triglyceride clearance, leading to reduced plasma triglyceride levels. N-(2-furylmethyl)-4-phenylbutanamide improves glucose metabolism by increasing the expression of genes involved in glucose uptake and utilization in skeletal muscle and adipose tissue. N-(2-furylmethyl)-4-phenylbutanamide also reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-4-phenylbutanamide has several advantages for lab experiments. It is a potent and selective agonist of PPARα, which allows for specific targeting of this receptor. It has been shown to have high affinity and efficacy for PPARα, making it a reliable tool for studying the effects of PPARα activation. N-(2-furylmethyl)-4-phenylbutanamide has also been optimized for high yields and purity, which makes it suitable for further research and development.
However, N-(2-furylmethyl)-4-phenylbutanamide also has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. Its stability in biological fluids such as plasma is also limited, which may affect its pharmacological activity. These limitations need to be taken into consideration when designing experiments using N-(2-furylmethyl)-4-phenylbutanamide.
Zukünftige Richtungen
There are several future directions for research on N-(2-furylmethyl)-4-phenylbutanamide. One direction is to investigate its potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, diabetes, and obesity. Studies in animal models have shown promising results, but further studies are needed to determine its safety and efficacy in humans. Another direction is to investigate its mechanism of action in more detail, including its interactions with other signaling pathways and transcription factors. This may lead to the identification of new targets for drug development. Finally, the development of more stable and bioavailable analogs of N-(2-furylmethyl)-4-phenylbutanamide may improve its pharmacological properties and increase its potential for clinical use.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-4-phenylbutanamide involves the reaction of 4-phenylbutanoic acid with furfurylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-furylmethyl)-4-phenylbutanamide as a white crystalline solid with a melting point of 105-107°C and a purity of >98%. The synthesis of N-(2-furylmethyl)-4-phenylbutanamide has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve lipid and glucose metabolism in animal models of dyslipidemia and diabetes. N-(2-furylmethyl)-4-phenylbutanamide activates PPARα, which regulates the expression of genes involved in fatty acid oxidation, triglyceride clearance, and glucose uptake. N-(2-furylmethyl)-4-phenylbutanamide has also been shown to reduce inflammation and oxidative stress, which are key factors in the development of metabolic disorders.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(16-12-14-9-5-11-18-14)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXODBNLUFJZLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)


![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)

![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)


![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)

